Molecular Weight and Formula Distinction from the Primary Acyclic Analog Dioctylamine
N-Octylcyclopentanamine (C13H27N, MW 197.36 g/mol) exhibits an 18.3% lower molecular weight than the fully acyclic secondary amine dioctylamine (C16H35N, MW 241.46 g/mol), corresponding to a difference of 44.1 g/mol — approximately the mass of one additional -(CH2)3- unit plus one carbon . This mass difference is accompanied by a fundamentally different molecular architecture: N-octylcyclopentanamine contains one cyclic (cyclopentyl) and one linear (n-octyl) N-substituent, whereas dioctylamine bears two identical linear n-octyl chains . The presence of the cyclopentyl ring introduces conformational constraint absent in dioctylamine, which has implications for molecular recognition, steric accessibility of the nitrogen lone pair, and packing in condensed phases.
| Evidence Dimension | Molecular weight and elemental composition |
|---|---|
| Target Compound Data | C13H27N; MW = 197.36 g/mol; 1 cyclic + 1 linear N-substituent |
| Comparator Or Baseline | Dioctylamine: C16H35N; MW = 241.46 g/mol; 2 linear N-substituents |
| Quantified Difference | ΔMW = -44.1 g/mol (-18.3%); ΔC atoms = -3; ΔH atoms = -8 |
| Conditions | Calculated from molecular formulas; vendor datasheet specifications |
Why This Matters
A lower molecular weight and cyclic/linear hybrid architecture directly affect molar dosing calculations, volatility, and solubility parameters in formulation and synthesis workflows — making N-octylcyclopentanamine non-interchangeable with dioctylamine on a weight/weight basis.
